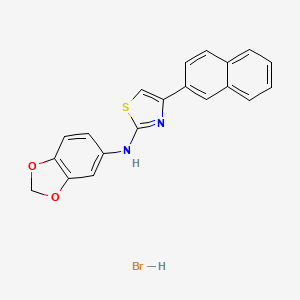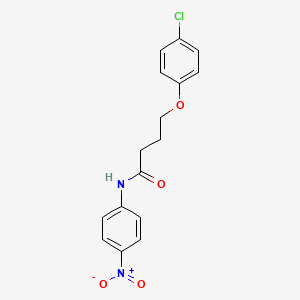
N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is commonly referred to as BNTX hydrobromide and is used as a research tool in neuroscience to study the function and regulation of ion channels.
作用机制
BNTX hydrobromide binds to the α4β2 nicotinic acetylcholine receptor with high affinity and specificity, blocking its function. This results in the inhibition of the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological processes. The specific binding of BNTX hydrobromide to the α4β2 nicotinic acetylcholine receptor has been confirmed through various studies, including radioligand binding assays and electrophysiology experiments.
Biochemical and Physiological Effects:
BNTX hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the striatum, which is involved in reward and motivation. It also inhibits the release of acetylcholine in the hippocampus, which is involved in learning and memory. BNTX hydrobromide has also been found to reduce the rewarding effects of nicotine and alcohol, indicating its potential therapeutic applications in addiction.
实验室实验的优点和局限性
BNTX hydrobromide has several advantages as a research tool. It is highly specific and selective in its binding to the α4β2 nicotinic acetylcholine receptor, making it an ideal tool for studying its function and regulation. It is also stable and easy to use, making it suitable for various lab experiments. However, BNTX hydrobromide has some limitations as well. Its high specificity means that it cannot be used to study other ion channels or receptors. It also has a short half-life, which limits its use in long-term experiments.
未来方向
There are several future directions for the research on BNTX hydrobromide. One potential direction is the study of its therapeutic applications in various neurological disorders such as addiction, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new compounds based on the structure of BNTX hydrobromide with improved pharmacological properties. Additionally, the study of the regulation of ion channels in the central nervous system and its role in various physiological processes is an area of ongoing research.
合成方法
The synthesis of BNTX hydrobromide involves a series of chemical reactions, starting with the synthesis of 2-naphthylamine. This is followed by the synthesis of 1,3-benzodioxole, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole with 2-naphthylamine to form BNTX hydrobromide. The purity of the compound is ensured through recrystallization.
科学研究应用
BNTX hydrobromide is primarily used as a research tool in neuroscience to study the function and regulation of ion channels. It has been found to specifically block the function of the α4β2 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and addiction. BNTX hydrobromide has also been used to study the regulation of ion channels in the central nervous system and its potential therapeutic applications in various neurological disorders.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S.BrH/c1-2-4-14-9-15(6-5-13(14)3-1)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18;/h1-11H,12H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWMTPILZLYTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)


![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)